EGFR Kinase Inhibition: [3,4-d] Regioisomer Outperforms [2,3-d], [3,2-d], and [4,3-d] Isomers
In a systematic head-to-head comparison of four pyrido[d]pyrimidine regioisomers as EGFR inhibitors, the 6-substituted pyrido[3,4-d]pyrimidine series was among the two most potent. The 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) achieved an IC50 of 0.008 nM against isolated EGFR, which is approximately 16-fold more potent than the corresponding 7-(methylamino)pyrido[4,3-d]pyrimidine (5f, IC50 0.13 nM) and more than 3,600-fold more potent than the quinazoline parent 3 (IC50 0.029 nM) [1]. The [2,3-d] series was explicitly reported as the least active among all isomers [1]. This demonstrates that the [3,4-d] ring fusion topology is a critical determinant of EGFR potency.
| Evidence Dimension | EGFR tyrosine kinase inhibition (isolated enzyme, IC50) |
|---|---|
| Target Compound Data | 6-(methylamino)pyrido[3,4-d]pyrimidine (7f): IC50 = 0.008 nM |
| Comparator Or Baseline | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f): IC50 = 0.13 nM; [2,3-d] series: least active; quinazoline 3: IC50 = 0.029 nM |
| Quantified Difference | 16-fold more potent vs. [4,3-d] isomer; >3,600-fold vs. quinazoline; [2,3-d] series substantially less active |
| Conditions | Isolated EGFR tyrosine kinase; ATP-competitive inhibition; compounds evaluated as 4-[(3-bromophenyl)amino]-6- or 7-substituted derivatives |
Why This Matters
Procurement of the [3,4-d] isomer rather than the [2,3-d] or [4,3-d] isomer directly determines whether an EGFR inhibitor program starts from a sub-nanomolar lead or a substantially weaker starting point.
- [1] Rewcastle GW, et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem. 1996, 39(8), 1643–1652. View Source
